molecular formula C9H14O B1357819 3-(1,4-Cyclohexadien-1-yl)-1-propanol CAS No. 87151-66-4

3-(1,4-Cyclohexadien-1-yl)-1-propanol

Cat. No.: B1357819
CAS No.: 87151-66-4
M. Wt: 138.21 g/mol
InChI Key: DJJNAQALDCPMOU-UHFFFAOYSA-N
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Description

3-(1,4-Cyclohexadien-1-yl)-1-propanol: is an organic compound characterized by a cyclohexadiene ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol typically involves the reaction of cyclohexadiene with a suitable propanol derivative under controlled conditions. One common method is the reduction of 3-(1,4-Cyclohexadien-1-yl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method allows for large-scale production with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(1,4-Cyclohexadien-1-yl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(1,4-Cyclohexadien-1-yl)-1-propanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 3-(1,4-Cyclohexadien-1-yl)-1-propane using strong reducing agents such as LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

Mechanism of Action

The mechanism of action of 3-(1,4-Cyclohexadien-1-yl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

  • 3-(3,6-Dioxo-1,4-cyclohexadien-1-yl)propanoic acid
  • 3,6-Dioxo-1,4-cyclohexadien-1-yl-butandate esters
  • 4-(1,4-Cyclohexadien-1-yl)-1-butanol

Comparison: Compared to these similar compounds, 3-(1,4-Cyclohexadien-1-yl)-1-propanol is unique due to its specific structural configuration and functional group arrangement. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclohexa-1,4-dien-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJNAQALDCPMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Reactant of Route 2
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Reactant of Route 3
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Reactant of Route 4
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Reactant of Route 5
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Reactant of Route 6
3-(1,4-Cyclohexadien-1-yl)-1-propanol

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